molecular formula C10H10O2 B8667423 4-But-2-ynyloxy-phenol

4-But-2-ynyloxy-phenol

Cat. No. B8667423
M. Wt: 162.18 g/mol
InChI Key: KEXIKJSIMOKDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxy-phenol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-But-2-ynyloxy-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-But-2-ynyloxy-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-But-2-ynyloxy-phenol

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-but-2-ynoxyphenol

InChI

InChI=1S/C10H10O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,8H2,1H3

InChI Key

KEXIKJSIMOKDKK-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution containing butynyl bromide (1 g, 7.5 mmol), hydroquinone (827 mg, 7.5 mmol), and K2CO3 (1.04 g, 7.5 mmol) was refluxed for 10 h. Solvent was removed in vacuo and the crude product was dissolved in EtOAc and partitioned with water. Organic layer was separated and washed with water and dried over anhydrous Na2SO4. The solvent was removed in vacuo to obtain the crude product (0.3 g, 25%), which was used for the next step without further purification; LCMS 99%, m/z 162.2 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

To a solution of 4.13 g (0.038 mol) of hydroquinone in 80 mL of acetone was added 5.19 g (0.375 mol) of potassium carbonate and 5.0 g (0.038 mol) of 1-bromo-2-butyne. The resulting mixture was heated at 55-60° C. for 8 h and then stirred overnight at room temperature. The reaction mixture was then poured onto ice and extracted with ether. The combined organics were washed with 1N sodium hydroxide solution. The combined aqueous layers were acidified with 1N HCl solution and extracted with dichloromethane. The dichloromethane layers were washed with water and brine, dried over Na2SO4, filtered through Magnesol® and concentrated in vacuo to provide 2.0 g of the phenol as a brown oil.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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